molecular formula C23H28ClNO3 B15189987 4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride CAS No. 138833-29-1

4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride

Cat. No.: B15189987
CAS No.: 138833-29-1
M. Wt: 401.9 g/mol
InChI Key: UXGBNTMNPZPBQC-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound belongs to the benzopyran family, known for its diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride involves multiple steps, starting from basic organic molecules. The process typically includes:

    Formation of the benzopyran core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The diethylamino, methoxy, methyl, and phenylmethyl groups are introduced through various substitution reactions, often using reagents like alkyl halides and amines.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as crystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may:

    Bind to enzymes or receptors: Modulating their activity.

    Interfere with cellular processes: Such as signal transduction or gene expression.

    Induce apoptosis: In cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: The parent compound with a simpler structure.

    Chromone derivatives: Compounds with similar core structures but different substituents.

    Isoxazole hybrids: Compounds combining benzopyran and isoxazole moieties.

Uniqueness

4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride is unique due to its specific substituents, which confer distinct biological activities and chemical properties.

Properties

CAS No.

138833-29-1

Molecular Formula

C23H28ClNO3

Molecular Weight

401.9 g/mol

IUPAC Name

2-benzyl-8-(diethylaminomethyl)-7-methoxy-3-methylchromen-4-one;hydrochloride

InChI

InChI=1S/C23H27NO3.ClH/c1-5-24(6-2)15-19-20(26-4)13-12-18-22(25)16(3)21(27-23(18)19)14-17-10-8-7-9-11-17;/h7-13H,5-6,14-15H2,1-4H3;1H

InChI Key

UXGBNTMNPZPBQC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C)CC3=CC=CC=C3)OC.Cl

Origin of Product

United States

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